Gentamicin C2 is a prominent member of the aminoglycoside antibiotic family, produced by the bacterium Micromonospora purpurea [, ]. It represents a significant component within the broader gentamicin complex, a mixture of structurally related aminoglycosides [, , ].
The synthesis of gentamicin C2 involves several steps, beginning with sisomicin as a precursor. The process can be summarized as follows:
This synthetic pathway allows for controlled production of gentamicin C2 and its congeners while exploring structure–activity relationships.
The molecular structure of gentamicin C2 features a complex arrangement typical of aminoglycosides, characterized by multiple amino groups and sugar moieties. Key structural details include:
Gentamicin C2 participates in various chemical reactions that can modify its structure or affect its biological activity:
These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of gentamicin C2.
Gentamicin C2 exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacteria. This binding interferes with:
Despite its efficacy, caution is advised due to potential ototoxicity and nephrotoxicity associated with systemic use.
Gentamicin C2 exhibits several notable physical and chemical properties:
These properties influence both formulation strategies and therapeutic applications.
Gentamicin C2 has several significant applications in medicine and research:
Gentamicin C2 (molecular formula C~20~H~41~N~5~O~7~, molecular weight 463.5688 g/mol) is a structurally complex aminoglycoside antibiotic characterized by a pseudotrisaccharide architecture incorporating three distinct ring systems [3]. Ring II consists of a centrally positioned 2-deoxystreptamine (2-DOS) scaffold, which serves as the foundational structural element. Attached to the C4 position of 2-DOS is ring I (a 6’-methylated garosamine moiety), while ring III (a garcosamine unit) is linked at the C6 position [2] [10]. This configuration establishes Gentamicin C2 as a 4,6-disubstituted 2-deoxystreptamine derivative, a classification shared with other clinically significant aminoglycosides.
The compound exhibits absolute stereochemistry with thirteen defined stereocenters, conferring precise three-dimensional orientation critical for ribosomal binding and antibacterial activity [3]. Key stereochemical features include the L-ido configuration of the garosamine ring (Ring I) and the axial orientation of the 6’-methyl group, distinguishing it from its epimer, Gentamicin C2a, where the 6’-methyl group adopts an equatorial orientation [2] [6]. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals: the anomeric proton of ring I resonates as a doublet at δ 5.73–5.79 ppm (J = 3.6 Hz), H2′ appears as a doublet of triplets at δ 3.54 ppm (J = 12.3–12.8, 3.6–4.3 Hz), and the 6’-methyl group resonates as a doublet at δ 1.30 ppm (J = 6.9 Hz) [2]. These spectral signatures confirm the 4C~1~ chair conformation of ring I with an axial glycosidic bond—a conformation essential for biological activity.
Table 1: Key Structural Features of Gentamicin C2
Structural Element | Chemical Characteristics | Spectral Signatures |
---|---|---|
Molecular Formula | C~20~H~41~N~5~O~7~ | Exact Mass: 463.5688 |
Ring System | Pseudotrisaccharide (Rings I, II, III) | Ring I: δ~H~ 5.73-5.79 (d, J=3.6 Hz) |
Core Scaffold | 2-Deoxystreptamine (Ring II) | H2': δ~H~ 3.54 (dt) |
6’-Methyl Group | Axial Configuration | δ~H~ 1.30 (d, J=6.9 Hz) |
Stereocenters | 13 Defined Chiral Centers | Absolute Stereochemistry |
Within the gentamicin complex produced by Micromonospora species, Gentamicin C2 occupies a distinct position among structurally related congeners that differ primarily in methylation patterns and stereochemistry at specific positions. The C complex comprises Gentamicin C1, C1a, C2, C2a, and C2b, all sharing the 2-DOS core but exhibiting variations in N-methylation and C-methylation [4] [10]. Gentamicin C2 specifically features a 6’-methyl group on the garosamine ring (Ring I), contrasting with Gentamicin C1a, which lacks this methylation entirely. Gentamicin C1 carries an additional N-methyl group on the purpurosamine ring (Ring III) compared to C2 [2] [7].
The epimeric relationship between Gentamicin C2 and Gentamicin C2a represents a critical structural distinction. These congeners share identical molecular formulas but differ solely in the stereochemical configuration at C6’ (axial methyl in C2 versus equatorial methyl in C2a), a difference mediated by the PLP-dependent enzyme GenB2 during biosynthesis [6]. This subtle stereochemical variation significantly influences physicochemical properties; for instance, the C6’-methyl signal in C2a resonates slightly downfield (δ~H~ 1.33 ppm) compared to C2 (δ~H~ 1.30 ppm) in ~1~H NMR spectra [2]. Gentamicin X2, another minor congener, differs fundamentally through a 2’-hydroxyl group instead of the 2’-amino group found in the C complex, arising from divergent biosynthetic pathways involving non-identical glycosyltransferases [4] [10].
Table 2: Structural Differentiation of Gentamicin C2 Among Key Congeners
Congener | R~1~ (Ring I) | R~2~ (Ring III) | C6’ Configuration | Key Structural Distinction |
---|---|---|---|---|
Gentamicin C1 | CH~3~ | CH~3~ | Axial | N-6' methylation, N-3 methylation |
Gentamicin C1a | H | H | N/A | No methylation on Rings I or III |
Gentamicin C2 | CH~3~ | H | Axial | 6’-C-methylation (axial) |
Gentamicin C2a | CH~3~ | H | Equatorial | 6’-C-methylation (equatorial) |
Gentamicin X2 | CH~3~ | H | N/A | 2’-OH instead of 2’-NH~2~ |
Gentamicin C2 biosynthesis in Micromonospora echinospora is governed by a dedicated gene cluster spanning over 30 kilobases, encoding oxidoreductases, aminotransferases, methyltransferases, and epimerases that orchestrate a multi-step enzymatic cascade [1] [8]. The pathway initiates with the glycosyltransferase GenM1 catalyzing the transfer of N-acetyl-D-glucosamine (GlcNAc) from UDP-GlcNAc to 2-deoxystreptamine (2-DOS), yielding 2’-N-acetyl-paromamine (AcPM). Subsequent deacetylation by GenD forms paromamine (PM) [1]. GenM2 then transfers xylose to PM, generating gentamicin A2 (GA2), which undergoes sequential modifications: dehydrogenation by GenD2, transamination by GenS2, and N-methylation by GenN to yield gentamicin A (GA) [1] [4].
A critical branch point involves GenD1, a C-methyltransferase that catalyzes C4”-methylation of GA to form gentamicin X2 (GX2). This intermediate is subsequently methylated at C6’ by the radical S-adenosylmethionine (SAM)-dependent enzyme GenK, yielding G418 [1] [4]. GenQ (a dehydrogenase) and GenB1 (an aminotransferase) then mediate C6’-amination, converting G418 into JI-20B/JI-20Ba. The PLP-dependent epimerase GenB2 performs the final stereochemical adjustment, epimerizing the C6’ position of gentamicin C2a to yield Gentamicin C2 [6]. Structural studies of GenB2 reveal a unique mechanism within fold I PLP-dependent enzymes, utilizing an N-terminal cysteine residue for proton abstraction during epimerization—mutagenesis of this cysteine to serine or alanine abolishes activity entirely [6].
Figure: Biosynthetic Pathway to Gentamicin C2
Chemical synthesis of Gentamicin C2 and its derivatives primarily aims to overcome aminoglycoside resistance mediated by aminoglycoside-modifying enzymes (AMEs) while maintaining ribosomal target affinity. A significant synthetic strategy involves selective guanidinylation at the N-3’’ position of the purpurosamine ring (Ring III). This modification yields derivatives that evade inactivation by clinically prevalent AMEs such as AAC(6’)-Ib, APH(2’’), ANT(6), and APH(3’), while preserving antibacterial activity against resistant Gram-negative pathogens [9]. The guanidinyl group’s enhanced basicity and hydrogen-bonding capacity are believed to strengthen ribosomal A-site binding, compensating for structural alterations that typically confer resistance [9].
Total synthesis routes to Gentamicin C2 have been achieved from sisomicin, another natural aminoglycoside. A key intermediate (15) is functionalized via sulfinimine formation using (R)-tert-butylsulfinamide, followed by stereoselective 6’-C-methylation with methylmagnesium chloride. Subsequent deprotection affords pure Gentamicin C2, confirmed through NMR comparisons with authentic samples [2] [10]. This synthetic approach enables gram-scale production and provides access to isotopically labeled analogs for mechanistic studies. Alternative strategies employ regioselective glycosylation of protected garamine acceptors derived from sisomicin degradation. For example, coupling acceptor 26 with a 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranosyl donor (30) under N-iodosuccinimide/silver triflate activation yields protected precursors that are deprotected to Gentamicin C2 [10].
Derivatization also extends to acetylated prodrugs like Gentamicin C2 pentaacetate (C~20~H~41~N~5~O~7~·5C~2~H~4~O~2~, MW 763.83 g/mol), which exhibits improved lipophilicity for analytical applications while retaining antibacterial activity upon hydrolysis in biological systems [7]. These synthetic and semisynthetic approaches demonstrate the potential for rational modification of Gentamicin C2 to address emerging resistance.
Table 3: Synthetic Derivatives of Gentamicin C2 and Their Properties
Derivative | Modification Site | Chemical Change | Primary Objective | Key Outcome |
---|---|---|---|---|
3’’-Guanidinyl Gentamicin C2 | N-3’’ of Ring III | -NH~2~ → -NHC(=NH)NH~2~ | Circumvent AME resistance | Retained activity against AME-expressing strains |
C2 Pentaacetate | All amino and hydroxyl groups | -NH~2~/-OH → -NHCOCH~3~/-OCOCH~3~ | Enhance lipophilicity | Prodrug; analytical standard |
6’-Methylated Analogs | C6’ of Ring I | Introduction of ~13~CH~3~ | Biosynthetic studies | Isotopically labeled for tracing |
Protected Glycoside (31) | C4’’/C6’’ of Ring I | Azidoheptopyranosyl attachment | Synthetic intermediate | Enables total synthesis from sisomicin |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7